Halofantrine - 69756-53-2

Halofantrine

Catalog Number: EVT-1216485
CAS Number: 69756-53-2
Molecular Formula: C26H30Cl2F3NO
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halofantrine is a synthetic phenanthrenemethanol derivative [] classified as an antimalarial drug []. It exhibits potent activity against the malaria parasite, Plasmodium falciparum []. In scientific research, halofantrine serves as a valuable tool for investigating parasite drug resistance mechanisms, studying drug interactions, and exploring novel drug delivery systems to enhance its efficacy and safety.

Molecular Structure Analysis

Halofantrine is a chiral molecule []. The X-ray crystal structure of (-)-halofantrine hydrochloride reveals the absolute configuration of its single chiral center to be in the S configuration []. Consequently, the more cardiotoxic isomer, (+)-halofantrine, possesses the R configuration []. This structural information has implications for understanding the stereospecificity of halofantrine's effects, particularly its cardiotoxicity.

Further analysis using Raman spectroscopy and density functional theory (DFT) calculations revealed strong, selective enhancements of specific Raman bands []. DFT calculations aided in a thorough assignment of halofantrine's Raman bands, providing valuable insights into its vibrational characteristics and potential interactions with biological target molecules [].

Physical and Chemical Properties Analysis

Halofantrine is characterized by its poor aqueous solubility [], which poses challenges for its formulation and administration. Hydrotropic solubilization methods using agents like sodium acetate and sodium citrate have been investigated to enhance its solubility for research purposes [].

The binding of halofantrine to serum proteins, primarily low-density lipoproteins (LDL) and high-density lipoproteins (HDL), has been demonstrated []. This binding significantly influences halofantrine's distribution in whole blood and can be altered by disease-related changes in protein levels [].

Applications
  • Investigating drug resistance: Research has investigated the efficacy of halofantrine against mefloquine-resistant Plasmodium falciparum infections in Thai soldiers []. These studies aim to determine the drug's potential for treating multi-drug resistant malaria and identify factors contributing to treatment failures [].
  • Studying drug interactions: Several studies have explored the effects of co-administering halofantrine with other drugs, including Fansidar [], fluconazole [], tetracycline [], and kolanut []. These investigations elucidate potential pharmacokinetic interactions, highlighting the importance of considering drug combinations and their impact on halofantrine's absorption, metabolism, and potential for toxicity.
  • Developing novel drug delivery systems: To overcome halofantrine's limitations related to solubility and bioavailability, researchers have explored novel drug delivery systems. Studies have investigated the use of nanocapsule formulations for intravenous administration in mice infected with Plasmodium berghei []. These nanocapsules enhance halofantrine's pharmacokinetic profile and demonstrate improved efficacy and reduced toxicity compared to traditional formulations [].
  • Evaluating drug metabolism and pharmacokinetics: Research has focused on characterizing the pharmacokinetic properties of halofantrine enantiomers in various animal models, including rats [] and guinea pigs [, ]. These studies aim to understand the stereoselective disposition of halofantrine, its metabolic pathways, and the influence of factors like lipids on its pharmacokinetics.
  • Assessing drug safety and toxicity: Research has investigated the potential toxic effects of halofantrine on various organ systems, including the liver and heart [, , , ]. These studies evaluate changes in biochemical indices and enzyme activities following halofantrine administration, providing valuable insights into its potential for adverse effects and contributing to the development of safer drug regimens.

N-Desbutylhalofantrine

Compound Description: N-Desbutylhalofantrine is the primary active metabolite of Halofantrine in humans. It also demonstrates antimalarial activity. [, , , , , , , , , , , , ]

Relevance: N-Desbutylhalofantrine, produced through Halofantrine metabolism, retains significant antimalarial activity, making it a crucial element in understanding Halofantrine's overall efficacy. [, , , , , , , , , , , , ]

Mefloquine

Compound Description: Mefloquine is another antimalarial drug with a similar mode of action to Halofantrine. Like Halofantrine, it is administered as a racemate. [, , , , , , , , ]

Relevance: Mefloquine serves as a point of comparison for Halofantrine in terms of efficacy, pharmacokinetics, and resistance patterns. Studies frequently investigate both drugs to understand their comparative advantages and disadvantages. [, , , , , , , , ]

Quinine

Compound Description: Quinine, a well-established antimalarial drug, is often used as a comparator or alternative treatment in studies on Halofantrine. [, , , , , , ]

Relevance: Quinine provides a reference point for assessing Halofantrine's efficacy against malaria, particularly in cases of drug resistance or treatment failure. It's crucial for understanding the relative effectiveness and potential advantages of Halofantrine. [, , , , , , ]

Chloroquine

Compound Description: Chloroquine is a traditional antimalarial drug, now facing widespread resistance, but remains important for understanding resistance patterns and as a comparator for newer drugs like Halofantrine. [, , , , , , , ]

Relevance: Chloroquine serves as a baseline for comparison, especially in regions with chloroquine-resistant malaria, highlighting Halofantrine's potential value in these areas. [, , , , , , , ]

Atovaquone

Compound Description: Atovaquone, often used in combination with Proguanil, is an antimalarial drug with a different mechanism of action compared to Halofantrine. []

Relevance: Atovaquone provides an alternative treatment option for malaria, particularly in cases of multi-drug resistance, and is used as a comparator to assess Halofantrine's efficacy and safety profile. []

Proguanil

Compound Description: Proguanil, typically used in combination with Atovaquone, is an antimalarial drug that inhibits parasite growth. [, ]

Relevance: Often co-administered with Atovaquone, Proguanil's inclusion in studies provides a comparative therapeutic option, helping to determine the relative effectiveness and potential benefits of using Halofantrine. [, ]

Primaquine

Compound Description: Primaquine is an antimalarial drug primarily used to prevent relapses by targeting liver-stage parasites. It's often combined with other antimalarials, including Halofantrine. []

Relevance: Used alongside Halofantrine to achieve a radical cure for malaria, particularly in cases of vivax malaria, it showcases the strategic use of drug combinations for more comprehensive treatment. []

Sulfadoxine/Pyrimethamine (Fansidar)

Compound Description: Sulfadoxine/Pyrimethamine, marketed as Fansidar, is an antimalarial drug combination. [, , ]

Relevance: Fansidar is investigated for its potential synergistic effects or interactions when used in conjunction with Halofantrine for malaria treatment. [, , ]

Sulfamethoxazole/Trimethoprim

Compound Description: While not explicitly named, a study investigates the effects of "tetracycline" on Halofantrine pharmacokinetics. [] Tetracyclines are a class of broad-spectrum antibiotics. Given the context of the study (assessing drug interactions and their effects on halofantrine pharmacokinetics), it is plausible that the authors were primarily interested in the cytochrome P450 (CYP) enzyme inhibition potential of tetracycline. Sulfamethoxazole/Trimethoprim, another antibiotic combination, is known to inhibit CYP enzymes, particularly CYP2C9, which plays a role in Halofantrine metabolism.

Fluconazole

Compound Description: Fluconazole, an antifungal medication, is known to influence the pharmacokinetics of certain drugs. []

Relevance: Investigated for its potential interactions with Halofantrine, specifically its impact on Halofantrine's pharmacokinetics and potential to alter its therapeutic effects or risk of adverse events. []

Metoprolol

Compound Description: Metoprolol, a beta-blocker medication, is used in studies to assess potential drug interactions with antimalarials, including Halofantrine. []

Relevance: Metoprolol is utilized to investigate potential drug interactions, specifically focusing on how Halofantrine and its metabolites may affect the metabolism of Metoprolol, which could have implications for dosing and potential adverse effects. []

Debrisoquine

Compound Description: Debrisoquine, a drug primarily used in research to phenotype individuals for their CYP2D6 enzyme activity, plays a crucial role in studying drug metabolism. []

Relevance: Debrisoquine is used as a probe drug in studies to understand how Halofantrine may inhibit the CYP2D6 enzyme, which can impact the metabolism of other drugs metabolized by this enzyme. []

Felodipine

Compound Description: While not directly used for malaria treatment, Felodipine, a calcium channel blocker, serves as a substrate for the CYP3A4 enzyme, which is also involved in Halofantrine metabolism. []

Relevance: Felodipine is employed to study Halofantrine's interaction with the CYP3A4 enzyme to understand potential drug interactions and predict how Halofantrine might affect the metabolism of other drugs metabolized by the same enzyme. []

Kolanut

Compound Description: Kolanut, a stimulant containing caffeine, is investigated for its potential to interact with Halofantrine. []

Relevance: Kolanut is examined for potential drug interactions with Halofantrine, specifically its effects on Halofantrine's pharmacokinetics and potential to alter its therapeutic outcomes or toxicity profile. []

Cinnarizine

Compound Description: Cinnarizine is a drug that has been studied in the context of lipid-based drug delivery systems (LBF) and its precipitation behavior during digestion. [] While not directly related to Halofantrine's mechanism of action or therapeutic use, it serves as an example of a drug whose precipitation from LBF can affect its dissolution and absorption.

Relevance: Cinnarizine's precipitation behavior provides context for understanding how the formulation of Halofantrine, particularly in lipid-based systems, can influence its absorption and overall efficacy. []

Fenofibrate

Compound Description: Fenofibrate is a drug investigated for its behavior in lipid-based drug delivery systems, specifically its precipitation characteristics during digestion. [] Though not directly related to Halofantrine's therapeutic action, it helps to understand how drug formulation influences absorption.

Relevance: Fenofibrate's precipitation pattern in LBF offers insights into how similar formulations might affect the absorption of Halofantrine, a drug known to have variable bioavailability. []

Danazol

Compound Description: Danazol, a medication used to treat endometriosis, is studied in the context of LBF to understand drug precipitation during digestion. [] Although not directly linked to Halofantrine's therapeutic effects, it aids in understanding how drug formulation can influence its absorption and bioavailability.

Relevance: By studying Danazol's behavior in LBF, researchers gain insights into how similar formulations might affect the absorption of Halofantrine, a drug known for its variable bioavailability. []

Properties

CAS Number

69756-53-2

Product Name

Halofantrine

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

Molecular Formula

C26H30Cl2F3NO

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3

InChI Key

FOHHNHSLJDZUGQ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Solubility

1.11e-04 g/L

Synonyms

1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.